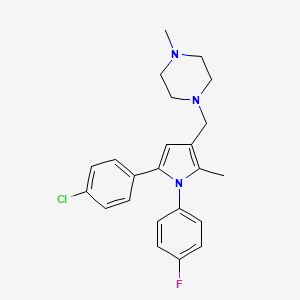
Piperazine, 1-((5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For this specific compound, the synthesis might involve:
Starting Materials: 4-chlorophenyl, 4-fluorophenyl, and 2-methyl-1H-pyrrole.
Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Batch Processing: Sequential addition of reagents and intermediates.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions might target the aromatic rings or the piperazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, piperazine derivatives are known for their activity against parasitic infections. This compound might be investigated for its potential antiparasitic properties.
Medicine
In medicine, piperazine derivatives are explored for their potential as therapeutic agents. This compound could be studied for its efficacy in treating conditions such as anxiety, schizophrenia, or other neurological disorders.
Industry
Industrially, such compounds might be used in the development of new materials or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the brain. This compound might target specific receptors such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic.
Fluorophenylpiperazine: A derivative with potential antidepressant properties.
Chlorophenylpiperazine: Another derivative with psychoactive effects.
Uniqueness
This specific compound is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which might confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
146204-45-7 |
|---|---|
Molecular Formula |
C23H25ClFN3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H25ClFN3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
MMGMWSVCWJIVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



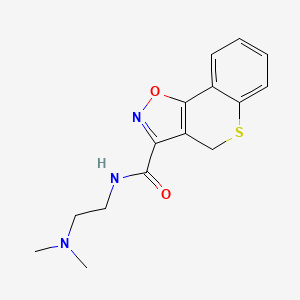
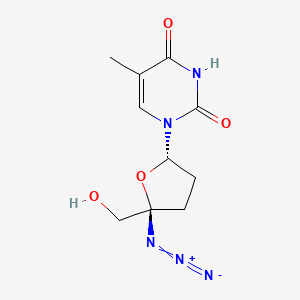
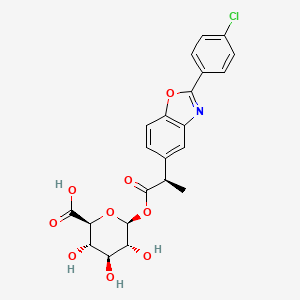
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
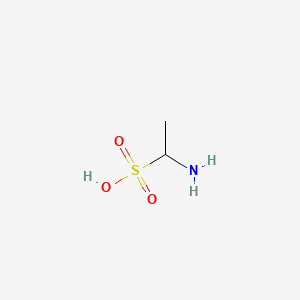
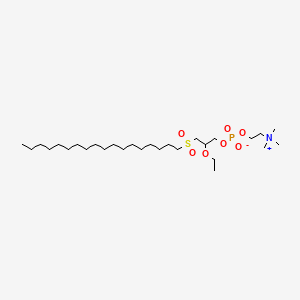


![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
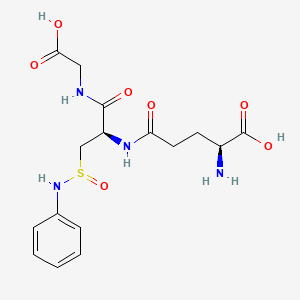
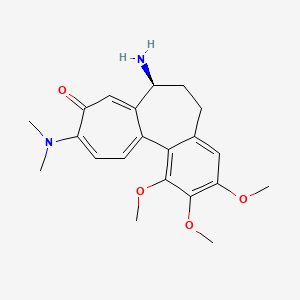
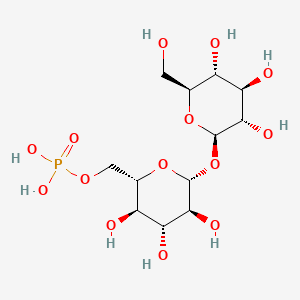
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
